

Application Notes and Protocols for Labeling Antibodies with Sulfo-Cy7 Carboxylic Acid

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Compound of Interest

Compound Name: Sulfo-Cy7 carboxylic acid TEA

Cat. No.: B15552746

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Introduction

Sulfo-Cyanine7 (Sulfo-Cy7) is a near-infrared (NIR) fluorescent dye widely utilized in biological and preclinical imaging.^[1] Its emission spectrum in the NIR window (700-900 nm) allows for deep tissue penetration with minimal background autofluorescence, making it an ideal probe for in vivo imaging applications.^{[1][2][3][4]} When conjugated to antibodies, Sulfo-Cy7 enables highly sensitive and specific visualization of target molecules and biological processes.

This document provides a detailed protocol for labeling antibodies with Sulfo-Cy7 carboxylic acid. Unlike the more common N-hydroxysuccinimide (NHS) ester-activated dyes, the carboxylic acid form of Sulfo-Cy7 requires in situ activation using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysulfosuccinimide (Sulfo-NHS). This two-step process forms a stable amide bond between the dye and primary amines (e.g., lysine residues) on the antibody.^[5]

Principle of the Labeling Reaction

The labeling of an antibody with Sulfo-Cy7 carboxylic acid is a two-step process:

- **Activation of Sulfo-Cy7 Carboxylic Acid:** EDC reacts with the carboxylic acid group of Sulfo-Cy7 to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions. Sulfo-NHS is added to react with the O-acylisourea intermediate, forming

a more stable Sulfo-NHS ester.[5] This semi-stable ester is less susceptible to hydrolysis and reacts efficiently with primary amines.

- **Conjugation to the Antibody:** The Sulfo-NHS ester of Sulfo-Cy7 reacts with primary amine groups on the antibody, primarily the ϵ -amino groups of lysine residues and the N-terminal α -amino group, to form a stable amide bond. This results in the covalent attachment of the Sulfo-Cy7 dye to the antibody.

Quantitative Data Summary

For successful antibody conjugation, it is crucial to control the stoichiometry of the reactants. The following tables provide recommended starting concentrations and molar ratios for the labeling reaction, as well as the necessary parameters for calculating the degree of labeling (DOL).

Parameter	Recommended Value	Reference
Antibody Concentration	2 - 10 mg/mL	[6]
Sulfo-Cy7:Antibody Molar Ratio	10:1 - 20:1	[6][7]
EDC:Sulfo-Cy7 Molar Ratio	1:1 - 2:1	[8]
Sulfo-NHS:EDC Molar Ratio	2:1 - 2.5:1	[8][9]
Reaction pH (Activation)	5.0 - 6.0	[10]
Reaction pH (Conjugation)	7.2 - 8.5	[6][10]
Reaction Time (Activation)	15 minutes	[9][10]
Reaction Time (Conjugation)	2 hours at room temperature or overnight at 4°C	[9][11]

Parameter	Value	Reference
Molar Extinction Coefficient of IgG at 280 nm (ϵ_{prot})	$\sim 210,000 \text{ M}^{-1}\text{cm}^{-1}$	
Molar Extinction Coefficient of Sulfo-Cy7 at $\sim 750 \text{ nm}$ (ϵ_{dye})	$\sim 240,600 \text{ M}^{-1}\text{cm}^{-1}$	[12]
Correction Factor (CF) of Sulfo-Cy7 at 280 nm (A_{280}/A_{max})	~ 0.05	

Experimental Protocols

Materials and Reagents

- Antibody to be labeled (in an amine-free buffer, e.g., PBS)
- Sulfo-Cy7 carboxylic acid
- 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
- N-hydroxysulfosuccinimide (Sulfo-NHS)
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0
- Conjugation Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.4
- Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Glycine
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Desalting columns (e.g., Sephadex G-25)
- Spectrophotometer

Antibody Preparation

- If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), it must be dialyzed against 1X PBS (pH 7.2-7.4).

- Adjust the antibody concentration to 2-10 mg/mL in PBS. Lower concentrations can significantly reduce labeling efficiency.[\[6\]](#)

Preparation of Reagent Solutions

- Sulfo-Cy7 Carboxylic Acid Stock Solution: Prepare a 10 mM stock solution of Sulfo-Cy7 carboxylic acid in anhydrous DMSO.
- EDC Stock Solution: Immediately before use, prepare a 100 mM stock solution of EDC in Activation Buffer. EDC is moisture-sensitive and hydrolyzes in water, so it should be used without delay.
- Sulfo-NHS Stock Solution: Immediately before use, prepare a 100 mM stock solution of Sulfo-NHS in Activation Buffer.

Antibody Labeling Protocol

This protocol is for labeling 1 mg of a typical IgG antibody (~150 kDa).

- Activation of Sulfo-Cy7 Carboxylic Acid: a. In a microcentrifuge tube, combine the following:
 - Volume of Sulfo-Cy7 stock solution for a 10-20 fold molar excess over the antibody.
 - Volume of EDC stock solution for a 1-2 fold molar excess over the Sulfo-Cy7.
 - Volume of Sulfo-NHS stock solution for a 2-2.5 fold molar excess over EDC.
 - Adjust the total volume with Activation Buffer to be less than 10% of the antibody solution volume.b. Incubate the mixture for 15 minutes at room temperature, protected from light.
- Conjugation to Antibody: a. Add the activated Sulfo-Cy7 solution to the prepared antibody solution. b. Adjust the pH of the reaction mixture to 7.2-8.5 by adding a small volume of 1 M sodium bicarbonate if necessary. c. Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation, protected from light.
- Quenching the Reaction: a. Add the Quenching Solution to a final concentration of 50-100 mM. b. Incubate for 30 minutes at room temperature. This will quench the reaction by reacting with any unreacted Sulfo-NHS esters.

Purification of the Labeled Antibody

Unconjugated Sulfo-Cy7 must be removed from the labeled antibody. Gel filtration chromatography is a common method for this purification.

- Equilibrate a desalting column (e.g., Sephadex G-25) with 1X PBS.
- Apply the quenched reaction mixture to the column.
- Elute the conjugate with 1X PBS. The labeled antibody will elute in the void volume (typically the first colored fraction), while the smaller, unconjugated dye molecules will be retained by the column.
- Collect the fractions containing the labeled antibody.

Characterization of the Labeled Antibody

- Measure Absorbance:
 - Measure the absorbance of the purified labeled antibody at 280 nm (A_{280}) and at the absorbance maximum of Sulfo-Cy7 (~750 nm, A_{max}) using a spectrophotometer.
- Calculate the Degree of Labeling (DOL):
 - The DOL is the average number of dye molecules conjugated to each antibody molecule. It can be calculated using the following formulas:[\[13\]](#)[\[14\]](#)

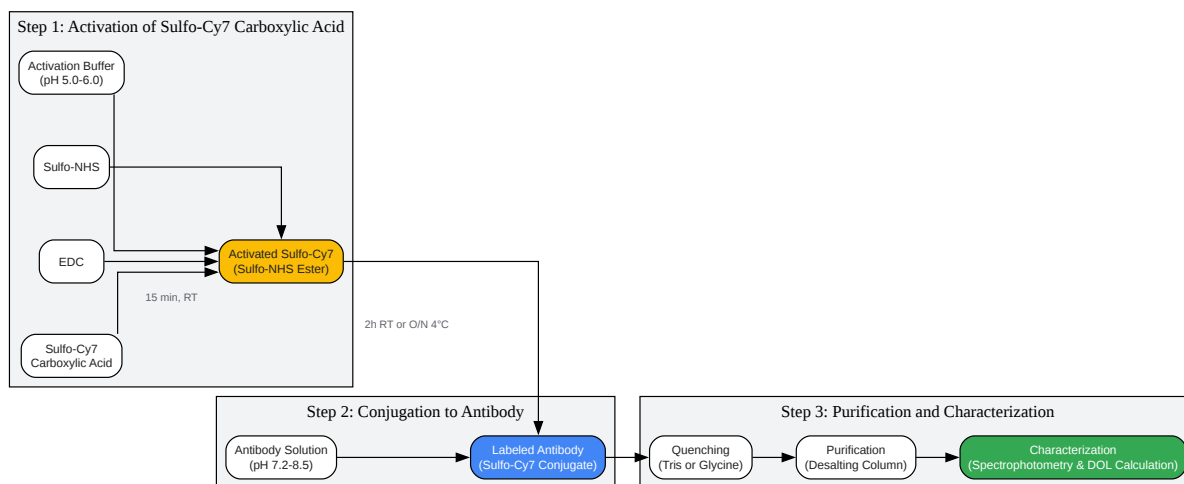
$$\text{Concentration of Antibody (M)} = [A_{280} - (A_{\text{max}} \times \text{CF})] / \epsilon_{\text{prot}}$$

$$\text{Concentration of Sulfo-Cy7 (M)} = A_{\text{max}} / \epsilon_{\text{dye}}$$

$$\text{DOL} = [\text{Concentration of Sulfo-Cy7}] / [\text{Concentration of Antibody}]$$

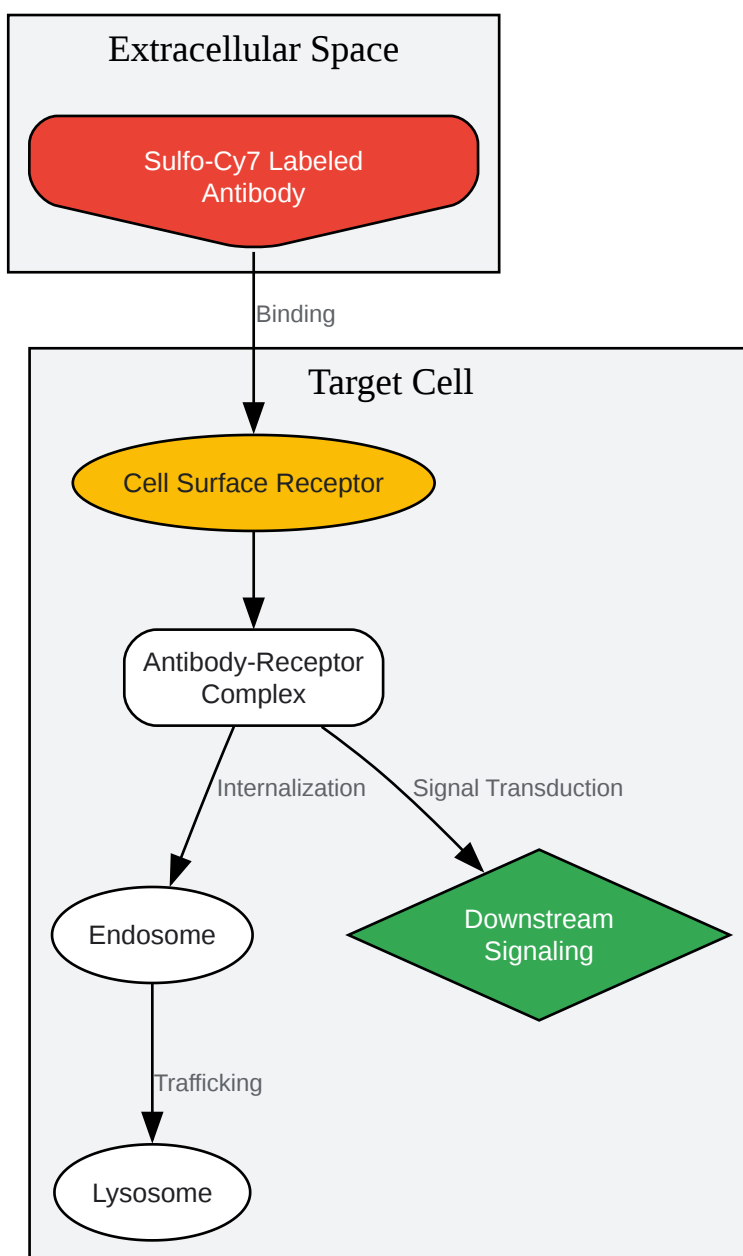
An optimal DOL for most antibodies is typically between 2 and 10.[\[7\]](#)[\[15\]](#)

Visualizations



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Caption: Workflow for labeling antibodies with Sulfo-Cy7 carboxylic acid.



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Caption: Antibody targeting a cell surface receptor and subsequent internalization.

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